tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
Overview
Description
Tert-Butyl (1-(4-bromophenyl)ethyl)carbamate is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that the compound serves as an ideal substrate for suzuki coupling reactions .
Mode of Action
Tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate interacts with its targets through the presence of BOC (tert-butoxycarbonyl) protection . This protective group enhances the compound’s reactivity, making it a suitable substrate for various chemical reactions, including Suzuki coupling .
Biochemical Pathways
It is known to participate in suzuki coupling reactions, which are widely used in organic chemistry for the synthesis of biaryls .
Pharmacokinetics
It is known that the compound has a melting point of 103-106 °c , suggesting that it may have solid-state stability. It is also known to be stored in dry conditions at room temperature , indicating its stability under these conditions.
Result of Action
It is known to afford biaryls via reaction with pyridine or 3-benzaldehyde boronic acids , suggesting its role in the synthesis of biaryl compounds.
Action Environment
The action, efficacy, and stability of Tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate can be influenced by various environmental factors. For instance, the compound is known to be stored in dry conditions at room temperature , suggesting that moisture and temperature can affect its stability. Furthermore, the compound’s reactivity in Suzuki coupling reactions suggests that the presence of suitable coupling partners and reaction conditions can influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
tert-Butyl (1-(4-bromophenyl)ethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in certain cell lines, thereby affecting cell viability and proliferation . Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission . Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver damage and neurotoxicity . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential impact on overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its efficacy and potential side effects. For instance, accumulation in the liver or brain may lead to organ-specific effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECPRZHCNCDSET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475162 | |
Record name | tert-Butyl [1-(4-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850363-42-7 | |
Record name | tert-Butyl [1-(4-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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